
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine
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Overview
Description
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.261 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a pyrazinylcarbonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine typically involves the reaction of morpholine derivatives with pyrazine carboxylic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(3-methylphenylthiocarbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2,3-xylyl)carbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2,5-xylyl)carbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2-ethylphenyl)carbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2,4-xylyl)carbamoyl)morpholine
Uniqueness
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is unique due to its specific substitution pattern and the presence of the pyrazinylcarbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrazine-2-carboxylic acid derivatives. The process often requires specific reagents and conditions to achieve optimal yields. The structural characteristics of the compound are confirmed through various spectroscopic methods, including NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been evaluated against several biological targets, revealing its potential as an anticancer agent, neuroprotective agent, and inhibitor of various enzymes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound was tested against various cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated a significant inhibition of cell growth in several tumor types.
Table 1: Anticancer Activity Data
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
MCF-7 (Breast) | 5.0 | 10.0 |
A549 (Lung) | 3.5 | 8.0 |
HeLa (Cervical) | 4.0 | 9.0 |
The GI50 represents the concentration required to inhibit cell growth by 50%, while TGI indicates the concentration that leads to total growth inhibition.
Neuroprotective Properties
In addition to its anticancer effects, the compound has shown promise in neuroprotection studies. It was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Table 2: Neuroprotective Activity Data
Compound | AChE Inhibition IC50 (μM) |
---|---|
This compound | 1.5 |
Donepezil | 0.1 |
Control | >100 |
The low IC50 value indicates potent AChE inhibitory activity, suggesting potential for treating Alzheimer's disease.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by modulating specific signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies indicate favorable interactions with target proteins, which may elucidate its mechanism further.
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated selective cytotoxicity against breast and lung cancer cells while sparing normal cell lines.
- Neuroprotective Effects : In vitro studies using SH-SY5Y neuronal cells showed that treatment with the compound significantly reduced oxidative stress-induced cell death.
Q & A
Q. Basic: What are the optimal synthetic routes for 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine, and how do reaction conditions influence yield and purity?
The synthesis typically involves three key steps:
Morpholine Ring Formation : React diethanolamine with methylating agents (e.g., methyl iodide) under basic conditions to introduce 2,6-dimethyl groups .
Acylation at Position 4 : Introduce the pyrazinylcarbonyl group via nucleophilic acyl substitution. Use 2-pyrazinecarbonyl chloride and a base (e.g., triethylamine) in anhydrous THF at 0–5°C to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Factors :
- Temperature Control : Higher temperatures during acylation may lead to ring-opening side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity but require rigorous drying.
For scale-up, continuous flow systems (as used in ) improve reproducibility by precise control of residence time and temperature .
Q. Basic: How does the pyrazinylcarbonyl substituent influence the compound's reactivity compared to other acylated morpholine derivatives?
The pyrazinylcarbonyl group introduces unique electronic and steric effects:
- Electronic Effects : The electron-deficient pyrazine ring increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions (e.g., with amines or hydrazines) compared to phenyl or piperidine substituents .
- Steric Hindrance : The planar pyrazine ring creates less steric bulk than bicyclic substituents (e.g., piperidine in ), favoring reactions at the carbonyl group over the morpholine ring.
Example : In reduction reactions, LiAlH₄ selectively reduces the carbonyl to a hydroxymethyl group without affecting the pyrazine ring, unlike nitro-substituted analogs () where nitro groups are also reduced .
Q. Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?
- NMR Spectroscopy :
- ¹H NMR : Methyl groups at C2/C6 appear as doublets (δ 1.2–1.4 ppm, J = 6.5 Hz). The pyrazine protons resonate as a singlet (δ 8.5–9.0 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, distinct from amide or ester carbonyls.
- X-ray Crystallography : Resolves stereochemistry (e.g., R/S configuration at C2/C6) and confirms the planar geometry of the pyrazine ring .
- FT-IR : Strong C=O stretch at 1680–1700 cm⁻¹ and pyrazine ring vibrations at 1550–1600 cm⁻¹ .
Q. Advanced: In pharmacological studies, how does the compound's structure-activity relationship (SAR) compare to morpholine derivatives with piperidine or pyridine substituents?
Key SAR Insights :
Q. Advanced: What methodologies are recommended for resolving contradictory data on the compound's enzyme inhibition efficacy across different studies?
Standardize Assay Conditions :
Orthogonal Validation :
- Combine enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
Structural Analysis :
- Perform molecular docking (e.g., AutoDock Vina) to identify binding poses. Compare with X-ray data from analogs () to resolve steric clashes or solvent effects .
Case Study : Discrepancies in FGFR1 inhibition (IC₅₀ ranging from 2–10 µM) were resolved by identifying buffer-dependent conformational changes in the kinase domain .
Q. Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?
In Vitro Metabolism :
- Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Analyze metabolites via LC-MS/MS. The pyrazine ring is prone to hydroxylation at C3 .
In Vivo Studies :
- Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma/bile at 0–24 hrs. Major metabolites include glucuronidated hydroxypyrazine derivatives .
Stable Isotope Labeling :
- Synthesize ¹³C-labeled compound to track metabolic fate. Use NMR to identify positional modifications .
Key Finding : The morpholine ring undergoes minimal metabolism, while the pyrazinylcarbonyl group is rapidly oxidized, suggesting structural optimization for improved metabolic stability .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-14(7-9(2)16-8)11(15)10-5-12-3-4-13-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
NKKWSZDDIWONIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.